Alkannin-beta-hydroxyisovalerate

Übersicht

Beschreibung

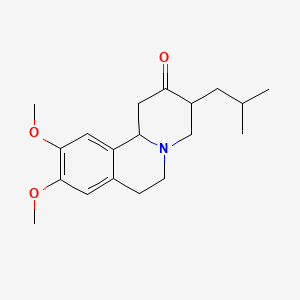

Alkannin-beta-hydroxyisovalerate is a naturally occurring hydroxynaphthoquinone derivative found in certain species of the Boraginaceae family. It is known for its diverse biological activities, including wound healing, anti-inflammatory, antitumor, antimicrobial, and antioxidant properties .

Wirkmechanismus

Target of Action

It’s known that this compound is a metabolite of the amino acid isoleucine

Mode of Action

The exact mode of action of Alkannin-beta-hydroxyisovalerate remains elusive. It has been suggested that its action may be linked to its redox potential and ability to form semiquinone radicals by reaction with dioxygen . This antioxidant activity has been associated with its ability to scavenge superoxide anion radicals, resulting in the formation of semiquinone radicals .

Biochemical Pathways

This compound is involved in the high-flux pathway for degradation of isoleucine . It’s also a secondary metabolite produced in the roots of certain plants of the Boraginaceae family . Genetically engineered biosynthetic pathways of shikonin, a related compound, have been utilized to improve shikonin yield and production .

Result of Action

This compound is a sensitive indicator of biotin deficiency . As biotin intake decreases, beta-hydroxyisovalerate excretion increases . This makes it a useful marker for evaluating biotin status .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, biotin deficiencies can develop due to factors such as pregnancy, antibiotic use, microbial imbalance (dysbiosis), and anticonvulsant therapy . It’s also important to note that raw egg whites, which are rich in the glycoprotein avidin, can bind with biotin leading to a deficiency .

Biochemische Analyse

Biochemical Properties

Alkannin-beta-hydroxyisovalerate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA as acyl donors to produce corresponding shikonin/alkannin derivatives . The nature of these interactions involves enzymatic reactions catalyzed by two enantioselective BAHD acyltransferases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of cancer cell lines and induce apoptosis . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AKT activity in cell-free systems . It also enhances the activation of the TGF-β1-Smad3 signaling pathway during skin ulcer healing .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have various effects on cellular function. For example, it has been found to facilitate ulcer healing by suppressing the development of inflammation and promoting fibroblast proliferation and secretion of proangiogenic factors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to promote the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the shikonin/alkannin biosynthetic pathway . It interacts with enzymes such as BAHD acyltransferases and cofactors like acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA .

Transport and Distribution

It is known that it interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not yet fully understood. It is known that related compounds, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1), are located at different subcellular locations. LeSAT1 is a vacuolar protein, while LeAAT2 and LeAAT3 are mainly located at the plasma membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alkannin-beta-hydroxyisovalerate typically involves the esterification of alkannin with beta-hydroxyisovaleric acid. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves the extraction of alkannin from the roots of Alkanna tinctoria, followed by its chemical modification to form the ester derivative. The process includes purification steps to ensure the final product’s quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Alkannin-beta-hydroxyisovalerate undergoes various chemical reactions, including:

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

Alkannin-beta-hydroxyisovalerate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetoxyisovaleryl alkannin: A derivative of alkannin with enhanced wound healing properties.

Beta, beta-dimethylacryl alkannin: Known for its anti-inflammatory and antimicrobial activities.

Uniqueness

Alkannin-beta-hydroxyisovalerate is unique due to its specific ester linkage, which enhances its solubility and bioavailability compared to other similar compounds. This makes it a valuable compound for various therapeutic applications.

Eigenschaften

IUPAC Name |

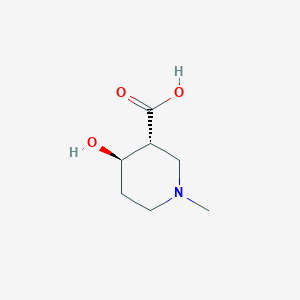

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXANJRGHSFELEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87798-74-1, 7415-78-3 | |

| Record name | Alkannin-beta-hydroxyisovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087798741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin-beta-hydroxyisovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC110263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of beta-hydroxyisovalerylshikonin (beta-HIVS) against cancer cells?

A: Beta-HIVS exhibits its anti-cancer activity primarily through the induction of apoptosis, a process of programmed cell death. Research suggests that beta-HIVS triggers apoptosis in cancer cells via the mitochondrial pathway. This involves downregulating the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic protein Bax, leading to the release of cytochrome c from mitochondria. This, in turn, activates caspase-9 and caspase-3, ultimately resulting in apoptosis. [, , ]

Q2: How does the structure of beta-HIVS relate to its ability to inhibit protein tyrosine kinases (PTKs)?

A: Beta-HIVS is an ATP-non-competitive inhibitor of PTKs. Unlike most PTK inhibitors which share structural similarities with ATP, beta-HIVS possesses a distinct structure. Its inhibitory activity is attributed to the presence of a benzylidene moiety. It acts by competing with peptide substrates rather than ATP, suggesting a unique binding site on PTKs. []

Q3: Has beta-HIVS demonstrated synergistic effects with other anti-cancer agents?

A: Yes, studies have shown that beta-HIVS acts synergistically with cisplatin (CDDP) to inhibit the growth and induce apoptosis in human lung cancer cells (DMS114). This synergistic effect is likely attributed to the combined inhibition of tyrosine kinase activity, rather than simply increased CDDP accumulation or DNA adduct levels. []

Q4: What are the potential applications of beta-HIVS beyond cancer treatment?

A: While much of the research focuses on its anti-cancer properties, beta-HIVS has also shown antibacterial and antiviral activity. It effectively inhibits the growth of multidrug-resistant Staphylococcus and Enterococcus bacteria and demonstrates antiviral activity against herpes simplex virus type-1. [] This suggests potential therapeutic applications beyond oncology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole](/img/structure/B3029580.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)

![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)